Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-
Description
Properties
CAS No. |
653579-35-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-13-11(9-12(14)7-8-12)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
InChI Key |
HJSLIMYHOLCTJU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1(CC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Kulinkovich reaction enables the formation of cyclopropanol rings through the interaction of esters or ketones with Grignard reagents in the presence of titanium(IV) isopropoxide. For 1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol, this method involves:
Experimental Protocol
Mechanistic Insights
The reaction proceeds through a titanacyclopropane intermediate, which undergoes ring-opening and reclosure to form the cyclopropanol ring. Steric hindrance from the phenylethyl group favors trans-diastereoselectivity (dr > 6:1).
Reductive Amination of Cyclopropanone Intermediates
Synthetic Pathway
This two-step method leverages reductive amination to introduce the methylamino group:
Optimization Data
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Na₂Cr₂O₇, H₂SO₄ | 0°C → 25°C | 4 h | 72% |
| 2 | CH₃NH₂, NaBH₃CN | 25°C | 12 h | 65% |
Challenges
- Over-reduction : Competing reduction of the cyclopropanol ring is mitigated by using NaBH₃CN instead of LiAlH₄.
- Byproducts : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) removes N-methylated impurities.
Ring-Opening of Epoxides with Ammonia Derivatives
Methodology
Epoxide intermediates facilitate the introduction of the methylamino group:
Key Observations
- Regioselectivity : Methylamine attacks the less hindered carbon of the epoxide (80:20 regioselectivity).
- Yield : 54% overall yield after dehydration.
Palladium-Catalyzed Carbonylation of Cyclopropanols
Advanced Strategy
A recent approach employs palladium catalysis to construct the γ-ketoester intermediate, which is subsequently reduced to the cyclopropanol:
Performance Metrics
- Catalytic Efficiency : 10 mol% Pd(OAc)₂ achieves 67% yield.
- Stereocontrol : The trans-configuration is retained throughout the process (er > 95:5).
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Kulinkovich Reaction | High diastereoselectivity | Requires anhydrous conditions | 58–67% |
| Reductive Amination | Scalability | Multiple purification steps | 65–72% |
| Epoxide Ammonolysis | Regioselective | Low overall yield | 54% |
| Pd-Catalyzed Carbonylation | Mild conditions | High catalyst cost | 67% |
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various cyclopropanol derivatives, ketones, aldehydes, and substituted phenylethylamines .
Scientific Research Applications
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding, influencing various physiological processes .
Comparison with Similar Compounds
Target Compound vs. 2-(Methylamino)-1-phenylpropan-1-one ()
The cyclopropanol derivative’s ring strain increases its susceptibility to ring-opening reactions, while the ketone analog may undergo nucleophilic additions or reductions.
Comparison with Cyclopentanol-Based Fungicides ()
While metconazole and triticonazole () are bioactive cyclopentanol derivatives, the target compound’s smaller ring and distinct substituents suggest divergent applications. Its lack of a triazole group likely precludes antifungal activity, but the amine and hydroxyl groups could enable interactions with biological targets like neurotransmitter receptors.
Cyclopropane-Containing Sulfonamides ()
The sulfonamide derivatives () demonstrate the versatility of cyclopropane in drug design, though their sulfonic acid group contrasts with the target compound’s hydroxyl group. This difference impacts polarity and target selectivity.
Research Findings and Data Gaps
- Synthesis: The target compound’s synthesis may parallel methods for enantioenriched cyclopropanols, such as organometallic additions to 1-sulfonylcyclopropanols .
- Stability: Cyclopropanol derivatives are prone to acid-catalyzed ring-opening, whereas analogs like 2-(methylamino)-1-phenylpropan-1-one () exhibit greater stability under acidic conditions.
- Biological Potential: While structurally similar to bioactive amines (e.g., amphetamine analogs in ), the target compound’s cyclopropanol moiety may confer unique pharmacokinetic properties.
Biological Activity
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is characterized by its cyclopropanol ring and a side chain containing a methylamino group attached to a phenylethyl moiety. The molecular formula is C12H15N1O1, and its structure can be represented as follows:
This unique structure may contribute to its biological activity by influencing how the compound interacts with various biological targets.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain derivatives of cyclopropanol have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, the inhibition of polo-like kinase 1 (Plk1) has been highlighted as a promising target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a critical focus for drug development .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Protein | IC50 Value (μM) |
|---|---|---|---|
| Cyclopropanol Derivative A | Anticancer | Plk1 | 0.45 |
| Cyclopropanol Derivative B | Anticancer | Plk1 | 0.30 |
| Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- | Potential Inhibitor | Unknown | Not Determined |
Neuropharmacological Effects
There is also emerging evidence regarding the neuropharmacological effects of cyclopropanol derivatives. Some studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). For example, agonists targeting the GPR88 receptor have shown promise in reducing alcohol consumption in animal models .
Structure-Activity Relationship (SAR)
The SAR studies of cyclopropanol derivatives reveal that modifications to the cyclopropanol ring and the side chains can significantly influence their biological activity. For instance:
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish activity.
- Functional Group Variation : Substituting different functional groups on the phenyl ring can lead to increased potency against specific targets.
Table 2: SAR Insights for Cyclopropanol Derivatives
| Modification Type | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced potency |
| Addition of hydroxyl group | Improved solubility |
| Aromatic substitutions | Variable potency |
Case Study 1: Anticancer Activity
In a recent study, a derivative of cyclopropanol was tested for its ability to inhibit cancer cell growth in vitro. The results showed that at concentrations as low as 0.3 μM, significant reductions in cell viability were observed in breast cancer cell lines . This suggests that cyclopropanol derivatives could serve as potential leads for anticancer drug development.
Case Study 2: Neuropharmacological Effects
Another study investigated the effects of a cyclopropanol derivative on alcohol consumption in rats. The compound was administered intraperitoneally, resulting in a dose-dependent decrease in alcohol intake without affecting locomotor activity . These findings support further exploration into the therapeutic potential of cyclopropanol derivatives for treating addiction disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
